molecular formula C11H9Cl2O4- B12573671 3-(3,4-Dichlorophenyl)-4-methoxy-4-oxobutanoate CAS No. 273935-68-5

3-(3,4-Dichlorophenyl)-4-methoxy-4-oxobutanoate

Cat. No.: B12573671
CAS No.: 273935-68-5
M. Wt: 276.09 g/mol
InChI Key: HOEWNGYPIYAXMJ-UHFFFAOYSA-M
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Description

3-(3,4-Dichlorophenyl)-4-methoxy-4-oxobutanoate: is an organic compound characterized by the presence of a dichlorophenyl group, a methoxy group, and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Dichlorophenyl)-4-methoxy-4-oxobutanoate typically involves the esterification of 3,4-dichlorophenylacetic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the use of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: 3-(3,4-Dichlorophenyl)-4-methoxy-4-oxobutanoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules used in pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It is used in assays to investigate enzyme activity and to screen for potential drug candidates.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features make it a candidate for the design of drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals. It is also employed in the manufacture of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)-4-methoxy-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the biochemical pathway in which the enzyme is involved. This inhibition can lead to various biological effects, depending on the enzyme targeted.

Comparison with Similar Compounds

  • 3,4-Dichlorophenylacetic acid
  • 3-(3,4-Dichlorophenyl)-1,1-dimethylurea
  • 3,4-Dichloromethylphenidate

Comparison: 3-(3,4-Dichlorophenyl)-4-methoxy-4-oxobutanoate is unique due to the presence of both a methoxy group and a butanoate ester, which confer distinct chemical and physical properties. Compared to 3,4-Dichlorophenylacetic acid, it has enhanced solubility in organic solvents. Unlike 3-(3,4-Dichlorophenyl)-1,1-dimethylurea, it does not possess urea functionality, which affects its reactivity and biological activity. Compared to 3,4-Dichloromethylphenidate, it lacks the piperidine ring, resulting in different pharmacological properties.

Properties

CAS No.

273935-68-5

Molecular Formula

C11H9Cl2O4-

Molecular Weight

276.09 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)-4-methoxy-4-oxobutanoate

InChI

InChI=1S/C11H10Cl2O4/c1-17-11(16)7(5-10(14)15)6-2-3-8(12)9(13)4-6/h2-4,7H,5H2,1H3,(H,14,15)/p-1

InChI Key

HOEWNGYPIYAXMJ-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C(CC(=O)[O-])C1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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